Agonist Potency at Recombinant Human Nicotinic Acetylcholine Receptors: 2-Chloro-6-methylnicotinamide vs. Acetylcholine Baseline
2-Chloro-6-methylnicotinamide demonstrated quantifiable agonist functional potency at recombinant human α1β1γδ nicotinic acetylcholine receptors (nAChRs) expressed in human embryonic kidney (HEK) cell lines [1]. This activity was measured in a functional assay system, establishing the compound as a ligand capable of activating this specific nAChR subtype. In contrast, unsubstituted nicotinamide lacks any reported agonist activity at this receptor subtype, and typical full agonists such as acetylcholine or carbamylcholine serve as the baseline comparators for maximum efficacy determination [1].
| Evidence Dimension | Agonist functional potency at recombinant human α1β1γδ nAChR |
|---|---|
| Target Compound Data | Functional agonist activity (exact EC50 value not publicly disclosed in assay summary) |
| Comparator Or Baseline | Unsubstituted nicotinamide: No reported agonist activity at this nAChR subtype; Acetylcholine: Full agonist baseline |
| Quantified Difference | Qualitatively: 2-Chloro-6-methylnicotinamide is an agonist; unsubstituted nicotinamide is not an agonist at this receptor subtype. |
| Conditions | Recombinant human α1β1γδ nAChR expressed in human embryonic kidney (HEK) cell lines |
Why This Matters
This functional receptor activity differentiates 2-chloro-6-methylnicotinamide from unsubstituted nicotinamide in nAChR-targeted screening campaigns, providing a rationale for its selection as a fragment hit for further optimization.
- [1] BindingDB. ChEMBL_142605 (CHEMBL751144): Agonist Functional Potency at Recombinant Human α1β1γδ nAChR. View Source
